

# Application Notes and Protocols for AZD-8055 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of **AZD-8055**, a potent and selective dual mTORC1 and mTORC2 kinase inhibitor, in combination with other cancer therapies. The following sections detail the mechanism of action, key combination strategies, and detailed protocols for in vitro and in vivo experimentation.

## **Introduction to AZD-8055**

AZD-8055 is an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2] Unlike rapalogs, which allosterically inhibit mTORC1, AZD-8055 targets the kinase domain of mTOR, thereby inhibiting both mTORC1 and mTORC2 complexes.[1][3] This dual inhibition prevents the feedback activation of AKT often observed with mTORC1-selective inhibitors, leading to a more complete shutdown of the PI3K/AKT/mTOR signaling pathway.[3] Preclinical studies have demonstrated its antitumor activity in a variety of cancer models, both as a single agent and in combination with other therapies.[4][5][6]

## **Signaling Pathway Overview**

**AZD-8055**'s primary mechanism of action is the inhibition of mTOR kinase activity, which impacts downstream signaling of both mTORC1 and mTORC2.











Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Dual blockade of the PI3K/AKT/mTOR (AZD8055) and RAS/MEK/ERK (AZD6244) pathways synergistically inhibits rhabdomyosarcoma cell growth in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- To cite this document: BenchChem. [Application Notes and Protocols for AZD-8055 in Combination Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683969#using-azd-8055-in-combination-with-other-cancer-therapies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com